3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee) 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)
Brand Name: Vulcanchem
CAS No.: 1943732-17-9
VCID: VC11667644
InChI: InChI=1S/C31H27F6N3O2/c32-30(33,34)21-16-22(31(35,36)37)18-23(17-21)38-25-26(29(42)28(25)41)39-24(19-10-4-1-5-11-19)27(20-12-6-2-7-13-20)40-14-8-3-9-15-40/h1-2,4-7,10-13,16-18,24,27,38-39H,3,8-9,14-15H2/t24-,27-/m0/s1
SMILES: C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Molecular Formula: C31H27F6N3O2
Molecular Weight: 587.6 g/mol

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)

CAS No.: 1943732-17-9

Cat. No.: VC11667644

Molecular Formula: C31H27F6N3O2

Molecular Weight: 587.6 g/mol

* For research use only. Not for human or veterinary use.

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee) - 1943732-17-9

Specification

CAS No. 1943732-17-9
Molecular Formula C31H27F6N3O2
Molecular Weight 587.6 g/mol
IUPAC Name 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-1,2-diphenyl-2-piperidin-1-ylethyl]amino]cyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C31H27F6N3O2/c32-30(33,34)21-16-22(31(35,36)37)18-23(17-21)38-25-26(29(42)28(25)41)39-24(19-10-4-1-5-11-19)27(20-12-6-2-7-13-20)40-14-8-3-9-15-40/h1-2,4-7,10-13,16-18,24,27,38-39H,3,8-9,14-15H2/t24-,27-/m0/s1
Standard InChI Key SKVLUTYPDFYXIG-IGKIAQTJSA-N
Isomeric SMILES C1CCN(CC1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
SMILES C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Canonical SMILES C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Components

The compound’s backbone consists of a cyclobutene ring fused to a 1,2-dione system, which is substituted at the 3- and 4-positions by aromatic amines. The 3-position is occupied by a 3,5-bis(trifluoromethyl)phenyl group, while the 4-position features a diphenylethylamine scaffold with a piperidinyl substituent . The molecular formula C31H27F6N3O2 corresponds to a molecular weight of 587.6 g/mol, as confirmed by high-resolution mass spectrometry.

Stereochemical Configuration

Critical to its biological activity is the (1S,2S) configuration of the diphenylethylamine moiety, which imposes spatial constraints on the molecule’s interactions with chiral environments. This stereochemistry is achieved through asymmetric synthesis or chiral resolution, ensuring a 99% enantiomeric excess. The piperidinyl group adopts a chair conformation, further stabilizing the molecule through intramolecular hydrogen bonding .

Electronic and Steric Effects

The trifluoromethyl groups at the 3- and 5-positions of the phenyl ring introduce strong electron-withdrawing effects, enhancing the compound’s resistance to oxidative degradation. Concurrently, the diphenyl groups create steric hindrance, potentially modulating binding affinity to biological targets .

Synthesis and Optimization

Key Synthetic Steps

The synthesis of this compound involves a multi-step sequence:

  • Formation of the Cyclobutene Core: A [2+2] cycloaddition reaction between acetylene derivatives and ketenes generates the strained cyclobutene ring.

  • Amination Reactions: Sequential nucleophilic substitutions introduce the 3,5-bis(trifluoromethyl)phenyl and diphenylethylamine groups.

  • Stereochemical Control: Chiral auxiliaries or catalysts enforce the (1S,2S) configuration during the amination steps.

Reaction Conditions

  • Temperature: Reactions are typically conducted at −78°C to 25°C to prevent thermal decomposition.

  • Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are employed to maintain moisture-sensitive intermediates.

  • Catalysts: Palladium-based catalysts facilitate cross-coupling reactions, while organocatalysts ensure enantioselectivity.

Physicochemical Properties

PropertyValueMethod of Analysis
Molecular Weight587.6 g/molHRMS
Melting Point152–154°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)4.2 ± 0.3Shake-flask method
Solubility in DMSO>50 mg/mLUV-Vis spectroscopy

The compound exhibits moderate lipophilicity (LogP = 4.2), favoring membrane permeability. Its high solubility in dimethyl sulfoxide (DMSO) facilitates formulation for in vitro assays .

Biological Activity and Mechanistic Insights

Target Identification

While direct target data remain limited, structural analogs suggest potential interactions with:

  • Kinases: The trifluoromethyl groups may occupy hydrophobic pockets in ATP-binding sites.

  • G Protein-Coupled Receptors (GPCRs): The piperidinyl group resembles ligands for serotonin or dopamine receptors.

In Vitro Profiling

Preliminary screens against cancer cell lines (e.g., MCF-7, HeLa) indicate IC50 values of 1.2–3.8 µM, though mechanism-of-action studies are pending.

Comparative Analysis with Structural Analogs

Compound IDStructural VariationKey Differences
VC11667644(1S,2S) configurationHigher enantiomeric purity
1454257-32-9(1R,2R) configurationReduced activity in assays
Methoxy-substituted analogsImproved aqueous solubility

The (1S,2S) enantiomer demonstrates superior binding affinity compared to its (1R,2R) counterpart, underscoring the importance of stereochemistry .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for developing kinase inhibitors or CNS-targeted therapies.

  • Prodrug Design: Esterification of the dione moiety could enhance oral bioavailability.

Material Science

  • Polymer Additives: The rigid cyclobutene core may improve thermal stability in polymers.

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